molecular formula C12H13F2NO B1532139 1-Benzyl-3,3-difluoropiperidin-4-one CAS No. 1039741-54-2

1-Benzyl-3,3-difluoropiperidin-4-one

Cat. No.: B1532139
CAS No.: 1039741-54-2
M. Wt: 225.23 g/mol
InChI Key: CKCXYQKESZZOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,3-difluoropiperidin-4-one is a chemical compound with the molecular formula C12H13F2NO. It is characterized by the presence of a piperidinone ring substituted with benzyl and difluoro groups.

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one typically involves the reaction of piperidinone derivatives with benzyl and difluoro reagents. One common method includes the use of benzyl chloride and difluoromethyl ketone under specific reaction conditions such as controlled temperature and the presence of a base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoropiperidin-4-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3,3-difluoropiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: This compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoropiperidin-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

1-Benzyl-3,3-difluoropiperidin-4-one can be compared with other similar compounds like:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-benzyl-3,3-difluoropiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCXYQKESZZOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678330
Record name 1-Benzyl-3,3-difluoropiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039741-54-2
Record name 1-Benzyl-3,3-difluoropiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3,3-difluoropiperidin-4-one
Reactant of Route 2
1-Benzyl-3,3-difluoropiperidin-4-one
Reactant of Route 3
1-Benzyl-3,3-difluoropiperidin-4-one
Reactant of Route 4
1-Benzyl-3,3-difluoropiperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3,3-difluoropiperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3,3-difluoropiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.